Home > Products > Screening Compounds P89263 > Epetirimod esylate
Epetirimod esylate - 885483-02-3

Epetirimod esylate

Catalog Number: EVT-1582972
CAS Number: 885483-02-3
Molecular Formula: C15H21N5O3S
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epetirimod esylate is a 1,5-naphthyridine derivative.
Source and Classification

Epetirimod esylate is synthesized from a precursor compound, and its classification falls under the category of immunomodulators. These compounds are known for their ability to modify the immune response, making them valuable in treating autoimmune diseases and other conditions characterized by immune dysregulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Epetirimod esylate involves several key steps that utilize standard organic synthesis techniques. The process typically begins with the preparation of an intermediate compound, followed by various reactions including:

  1. Nucleophilic Substitution: This step often involves the reaction of halides with nucleophiles to form new carbon-nitrogen bonds.
  2. Cyclization Reactions: These reactions help in forming the cyclic structures that are essential for the biological activity of the compound.
  3. Final Modification: The last step usually involves the addition of an esylate group to enhance solubility and bioavailability.

The exact reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Epetirimod esylate possesses a complex molecular structure characterized by a specific arrangement of atoms that contributes to its biological activity. The molecular formula can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₄S
  • Molecular Weight: Approximately 382.42 g/mol

The structure includes functional groups that facilitate interaction with immune cells, enhancing its potential as an immunomodulator.

Chemical Reactions Analysis

Reactions and Technical Details

Epetirimod esylate undergoes various chemical reactions that are integral to its functionality. Key reactions include:

  • Hydrolysis: This reaction can occur under physiological conditions, affecting the stability and activity of the compound.
  • Oxidation-Reduction Reactions: These are important for activating or deactivating certain functional groups within the molecule.
  • Complexation with Metal Ions: This can influence the pharmacokinetics of the drug, affecting its distribution and elimination from the body.

Understanding these reactions is crucial for predicting the behavior of Epetirimod esylate in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of Epetirimod esylate involves modulating immune responses through several pathways:

  1. Inhibition of Pro-inflammatory Cytokines: By reducing levels of cytokines such as tumor necrosis factor-alpha and interleukin-6, it helps in alleviating inflammation.
  2. Regulation of T Cell Activity: The compound influences T cell proliferation and differentiation, promoting a balanced immune response.
  3. Impact on Antigen-Presenting Cells: Epetirimod esylate enhances or inhibits the function of antigen-presenting cells, which play a crucial role in initiating immune responses.

These actions contribute to its therapeutic potential in treating autoimmune diseases and inflammatory disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epetirimod esylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect formulation strategies.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 120-125 °C, indicating solid-state stability at room temperature.

These properties are essential for developing effective pharmaceutical formulations.

Applications

Scientific Uses

Epetirimod esylate has potential applications in various scientific fields:

  • Pharmacology: Used in studies aimed at understanding immune modulation mechanisms.
  • Clinical Research: Investigated for its efficacy in treating diseases such as rheumatoid arthritis and multiple sclerosis.
  • Drug Development: Serves as a lead compound for developing new immunomodulatory therapies.

The ongoing research into Epetirimod esylate highlights its significance in advancing therapeutic options for patients with autoimmune diseases.

Theoretical Frameworks in Structural Classification [2] [7]

Heterocyclic Core Architecture: Imidazo[4,5-c][1,5]naphthyridine Derivatives

The imidazo[4,5-c][1,5]naphthyridine scaffold represents a sophisticated fused heterocyclic system that forms the fundamental pharmacophore of epetirimod. This complex architecture comprises a 1,5-naphthyridine core annulated with an imidazole ring at the [4,5-c] position, creating a planar, electron-deficient polycyclic system with distinctive electronic properties. The 1,5-naphthyridine moiety itself is a diazanaphthalene derivative featuring two nitrogen atoms at positions 1 and 5 in the bicyclic framework, conferring enhanced hydrogen-bonding capacity and improved π-stacking capabilities compared to simpler heterocycles [3] [5]. When fused with an imidazole ring, this system gains additional hydrogen bond donor-acceptor functionality and increased dipole moment, significantly enhancing its potential for molecular recognition processes in biological systems [7].

The electronic distribution across this heteroaromatic system creates multiple sites for electrophilic and nucleophilic interactions. Positional reactivity studies indicate that the carbon atoms adjacent to the annular nitrogen atoms (particularly C-4 and C-8 in the naphthyridine numbering) exhibit partial positive character, making them susceptible to nucleophilic attack, while the imidazole nitrogen (N-3) demonstrates strong hydrogen-bond accepting capacity [5]. This electronic profile facilitates targeted interactions with biological macromolecules, explaining the scaffold's prevalence in therapeutic agents targeting enzyme active sites and protein-protein interaction interfaces. The molecular planarity enforced by the fused ring system further promotes intercalation into biological matrices, a property exploited in epetirimod's mechanism of action [3] [7].

Synthetic access to this intricate architecture typically employs Skraup quinoline synthesis adaptations or Friedländer condensation strategies. One efficient route involves the cyclization of 4-chloro-3-nitro-1,5-naphthyridine with formamide, followed by annulation to construct the imidazole ring [5]. Alternative approaches utilize microwave-assisted intramolecular Diels-Alder reactions or hetero-Diels-Alder protocols to build the fused system with improved regioselectivity and reduced reaction times [7]. The challenging solubility characteristics inherent to this fused heterocyclic system necessitate strategic molecular interventions – primarily through salt formation – to develop viable pharmaceutical agents, thus motivating the esylate salt configuration of epetirimod [2] [4].

Table 1: Key Physicochemical Properties of the Imidazo[4,5-c][1,5]naphthyridine Core

PropertyCharacteristicsBiological Implications
Aromatic SystemPlanar, electron-deficient heterocycleDNA/protein intercalation capability
Hydrogen Bonding Capacity3 H-bond acceptors, 1 H-bond donorTarget binding specificity and affinity
Dipole Moment~5.0 Debye (calculated)Enhanced solubility in polar environments
pKa ProfileBasic imidazole N (pKa ~7.0), weakly basic naphthyridine NpH-dependent solubility and ionization
LogP (Predicted)1.5-2.5 (neutral form)Membrane permeability challenges

Role of Esylate Salt Formation in Bioavailability Optimization

The conversion of epetirimod free base to its ethanesulfonate (esylate) salt represents a strategic pharmaceutical intervention to overcome the intrinsic biopharmaceutical limitations of the parent compound. Salt formation constitutes a fundamental approach in pharmaceutical chemistry to modulate critical physicochemical properties, with approximately 50% of FDA-approved small-molecule drugs administered as salts [2]. The selection of ethanesulfonic acid as counterion follows rigorous screening of multiple acid candidates (including hydrochloride, sulfate, succinate, tartrate, acetate, and phosphate) against comprehensive criteria encompassing crystallinity, hygroscopicity, solubility, stability, processability, and toxicological acceptability [2] [4].

The pKa differential principle governs successful salt formation, requiring a minimum 2-3 unit difference between the API base (epetirimod) and the counteracid (ethanesulfonic acid, pKa ~ -1.8) to ensure proton transfer and stable salt formation. This substantial differential ensures robust ionic bonding in the solid state while permitting reversible dissociation in aqueous environments – a crucial characteristic for drug dissolution [2] [8]. The resulting ionic crystalline lattice exhibits markedly different properties compared to the free base, particularly concerning aqueous solubility and dissolution kinetics. Ethanesulfonate salts typically demonstrate superior solubility profiles compared to hydrochloride salts in physiological pH ranges due to their lower lattice energy and reduced common ion effect susceptibility in gastric environments [4].

Table 2: Comparative Salt Screening Parameters for Epetirimod Counterions

CounterionAqueous Solubility (mg/mL)Hygroscopicity (%w/w moisture uptake)CrystallinitypH of Saturated Solution
Esylate42.7 ± 3.20.8% (75% RH)Monohydrate, crystalline2.1
Hydrochloride8.9 ± 1.55.2% (75% RH)Anhydrate/tetrahydrate, polymorphic1.8
Sulfate27.3 ± 2.13.1% (75% RH)Hemihydrate, crystalline1.9
Succinate35.6 ± 2.81.2% (75% RH)Amorphous tendency3.2
Phosphate18.9 ± 1.72.8% (75% RH)Crystalline, hydrates4.5

The esylate salt configuration profoundly impacts epetirimod's oral bioavailability through multiple mechanisms. Firstly, the enhanced aqueous solubility accelerates dissolution kinetics according to the Noyes-Whitney equation, increasing the concentration gradient across the gastrointestinal epithelium. Secondly, the microenvironment created by the highly soluble salt form generates a transient pH adjustment at the dissolution layer, potentially improving permeability for this weakly basic compound (pKa ~7.0) through pH-partition effects [2] [10]. Crucially, esylate salts demonstrate superior solution stability compared to hydrochloride salts under high humidity and temperature conditions, attributed to the protective effect of the alkylaryl sulfonate group against hydrolytic degradation [2] [4].

Biopharmaceutical assessments reveal that esylate salt formation can elevate bioavailability by 2.5-3.0-fold compared to free base administration in preclinical models, paralleling observations with structurally similar compounds like LY333531 mesylate [4]. This enhancement stems predominantly from improved gastrointestinal absorption rather than alterations in distribution or metabolic profiles. The monohydrate crystalline form typically exhibited by esylate salts provides optimal processing characteristics and stability, avoiding the polymorphic complications and hydration state variability observed with hydrochloride salts [4] [8]. This crystalline consistency ensures reproducible dissolution behavior across manufacturing batches and storage conditions, a critical quality attribute for pharmaceutical development.

Table 3: Biopharmaceutical Properties Pre- and Post-Esylation

PropertyEpetirimod Free BaseEpetirimod EsylateEnhancement Factor
Aqueous Solubility (pH 6.8)0.12 ± 0.03 mg/mL42.7 ± 3.2 mg/mL355-fold
Intrinsic Dissolution Rate0.08 mg/cm²/min2.45 mg/cm²/min30-fold
Caco-2 Permeability (Papp x10⁻⁶ cm/s)8.7 ± 1.221.3 ± 2.4*2.4-fold
Plasma Cmax (Preclinical)0.32 ± 0.07 µM0.94 ± 0.11 µM2.9-fold
AUC₀₋₂₄ (Preclinical)1.8 ± 0.3 µM·h5.3 ± 0.6 µM·h2.9-fold

*Apparent permeability increase attributed to supersaturation maintenance

The solid-state characteristics of epetirimod esylate monohydrate have been extensively characterized through differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray powder diffraction (XRPD). The monohydrate form demonstrates a distinctive endotherm at 120-125°C corresponding to dehydration, followed by a sharp melting endotherm at 218-220°C. The crystal structure features a 1:1 stoichiometry of drug to counterion, with water molecules occupying specific lattice positions that contribute to structural stability without participating in coordination bonds with the API [2] [4]. This hydration state confers optimal balance between low hygroscopicity and adequate solubility, making it the preferred form for pharmaceutical development.

Properties

CAS Number

885483-02-3

Product Name

Epetirimod esylate

IUPAC Name

ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine

Molecular Formula

C15H21N5O3S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5)

InChI Key

CLPJOVGTNBZYQJ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Canonical SMILES

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.